2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine
Description
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-14-12(11(15-9)7-8-13)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEOQDMXMITMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)CCN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of β-Ketoamides
The Robinson-Gabriel synthesis remains a cornerstone for oxazole formation. A β-ketoamide intermediate, generated from phenylacetic acid derivatives, undergoes cyclodehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example:
Van Leusen Oxazole Synthesis
The Van Leusen reaction employs TosMIC (tosylmethyl isocyanide) with aldehydes to form oxazoles. For 4-phenyl substitution, benzaldehyde reacts with TosMIC in methanol under basic conditions, followed by methylation at position 2 using methyl iodide.
Functionalization of the 5-Position with Ethanamine
Mitsunobu Reaction for Ether-to-Amine Conversion
The hydroxyl group in 5-(2-hydroxyethyl) intermediates can be converted to an amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection:
- Mitsunobu Coupling :
A mixture of 5-(2-hydroxyethyl)-2-methyl-4-phenyloxazole, phthalimide, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 20°C yields the phthalimide-protected amine. - Deprotection :
Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine.
Representative Data :
| Starting Material | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-(2-Hydroxyethyl)-2-methyl-4-phenyloxazole | Phthalimide, PPh₃, DIAD | 20 | 72 | 45 |
Reductive Amination of Ketone Intermediates
Alternative routes involve oxidizing the 5-hydroxyethyl group to a ketone, followed by reductive amination:
- Oxidation :
Pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone. - Reductive Amination :
The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the ethanamine derivative.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
- Mitsunobu Reactions : THF or dichloromethane (DCM) are optimal for Mitsunobu couplings, with TMAD (tetramethylazodicarboxamide) showing superior yields over DIAD in some cases.
- Reductions : Sodium borohydride (NaBH₄) with lithium chloride (LiCl) selectively reduces esters to alcohols without affecting oxazole rings.
Temperature and Time Dependence
Prolonged reaction times (72 hours) at room temperature improve Mitsunobu reaction yields, whereas cyclodehydration requires elevated temperatures (80–100°C) for 2–4 hours.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms >95% purity for final products.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mitsunobu + Deprotection | High functional group tolerance | Multi-step, requires phthalimide | 45–60 |
| Reductive Amination | One-pot reaction | Requires ketone intermediate | 50–65 |
| Direct Nucleophilic Substitution | Simple conditions | Low regioselectivity | 30–40 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines.
Scientific Research Applications
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group, showing different biological activities.
2-Methyl-5-phenyloxazole: Lacks the ethan-1-amine side chain, used as an intermediate in various syntheses.
Uniqueness
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine, a heterocyclic compound featuring an oxazole ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following chemical identifiers:
- IUPAC Name : 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine
- CAS Number : 1268142-92-2
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
The primary biological target of this compound is human carbonic anhydrase II (hCA II) . The inhibition of hCA II affects the conversion of carbon dioxide and water into bicarbonate ions, which is crucial in various physiological processes, including the regulation of intraocular pressure. This mechanism suggests potential applications in treating conditions like glaucoma.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 32.0 |
| Pseudomonas aeruginosa | 64.0 |
These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The following table summarizes the growth inhibition observed:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 9.30 |
| A549 | 8.79 |
| UAC62 (melanoma) | 7.50 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of tubulin polymerization.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine. The results indicated significant activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
- Anticancer Research : Another research effort focused on the anticancer effects of this compound revealed that it effectively reduced cell viability in several cancer types through apoptosis induction pathways. The study emphasized its potential for further development as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
